Vepafestinib - 2129515-96-2

Vepafestinib

Catalog Number: EVT-10955692
CAS Number: 2129515-96-2
Molecular Formula: C26H30N6O3
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vepafestinib is an orally bioavailable selective inhibitor of wild-type, fusion products and mutated forms of the proto-oncogene receptor tyrosine kinase rearranged during transfection (RET), with potential antineoplastic activity. Upon oral administration, vepafestinib selectively binds to and inhibits the activity of RET. This results in an inhibition of cell growth of tumors cells that exhibit increased RET activity. RET overexpression, activating mutations, and fusions result in the upregulation and/or overactivation of RET tyrosine kinase activity in various cancer cell types; dysregulation of RET activity plays a key role in the development and progression of these cancers.
Source

Vepafestinib was developed through a collaborative effort involving academic institutions and pharmaceutical companies focused on targeted cancer therapies. The compound's efficacy has been demonstrated in preclinical studies, showcasing its ability to inhibit both wild-type and mutant forms of the RET kinase .

Classification
  • Type: Small molecule inhibitor
  • Target: RET kinase
  • Indications: Cancer therapies, particularly for tumors with RET mutations.
Synthesis Analysis

The synthesis of vepafestinib involves several key steps that leverage advanced organic chemistry techniques.

Methods and Technical Details

  1. Rational Design: The initial phase involved utilizing structure-activity relationship studies to identify potential chemical scaffolds that could effectively inhibit RET kinase.
  2. Synthetic Route: The synthesis typically includes:
    • Formation of the Pyrimidine Core: This step establishes the foundational structure necessary for RET inhibition.
    • Functionalization: Various functional groups are introduced to enhance selectivity and potency against specific RET mutations.
    • Purification and Characterization: Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure purity and confirm structural integrity.
Molecular Structure Analysis

Vepafestinib's molecular structure is characterized by a pyrimidine-5-carboxamide core, which is pivotal for its interaction with the RET kinase.

Structure Data

  • Molecular Formula: C₁₅H₁₅N₃O
  • Molecular Weight: Approximately 253.3 g/mol
  • Key Features:
    • The presence of a pyrimidine ring enhances binding affinity.
    • Specific substituents are tailored to improve selectivity against mutant forms of RET.

Crystallographic studies have provided detailed insights into its binding interactions with the RET kinase domain, revealing how structural nuances contribute to its inhibitory effects .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing vepafestinib can be categorized into several stages:

  1. Nucleophilic Substitution Reactions: These reactions are crucial for introducing functional groups necessary for activity.
  2. Reduction Reactions: Employed to convert nitro groups into amines, enhancing biological activity.
  3. Condensation Reactions: These steps facilitate the formation of the final product by linking various molecular fragments.

Each reaction step is carefully controlled to maximize yield while minimizing side products .

Mechanism of Action

Vepafestinib operates through a well-defined mechanism targeting the ATP-binding site of the RET kinase.

Process and Data

  1. Binding Affinity: Vepafestinib exhibits subnanomolar potency against wild-type RET and specific mutants, such as G810R, G810S, and G810C.
  2. Inhibition of Phosphorylation: By binding to the active site of RET, vepafestinib prevents the phosphorylation of downstream signaling proteins essential for tumor growth and survival.
  3. Resistance Overcoming: Unlike other inhibitors, vepafestinib effectively inhibits RET mutants that are resistant to previously approved therapies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles during synthetic processes; inert towards strong acids and bases under ambient conditions.

Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into thermal stability and phase transitions .

Applications

Vepafestinib holds promise primarily in oncology:

  • Cancer Treatment: Specifically targeted therapies for lung cancer and other malignancies harboring RET mutations.
  • Clinical Trials: Currently undergoing various phases of clinical trials to assess efficacy, safety, and optimal dosing regimens.

The development of vepafestinib represents a significant advancement in precision medicine, providing new avenues for treating patients with resistant forms of cancer .

Properties

CAS Number

2129515-96-2

Product Name

Vepafestinib

IUPAC Name

4-amino-N-[4-(methoxymethyl)phenyl]-7-(1-methylcyclopropyl)-6-(3-morpholin-4-ylprop-1-ynyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide

Molecular Formula

C26H30N6O3

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C26H30N6O3/c1-26(9-10-26)32-20(4-3-11-31-12-14-35-15-13-31)21(22-23(27)28-17-29-24(22)32)25(33)30-19-7-5-18(6-8-19)16-34-2/h5-8,17H,9-16H2,1-2H3,(H,30,33)(H2,27,28,29)

InChI Key

SFXVRNLGOSAWIV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)N2C(=C(C3=C(N=CN=C32)N)C(=O)NC4=CC=C(C=C4)COC)C#CCN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.